molecular formula C6H2Cl4 B031791 1,2,4,5-Tetrachlorobenzene CAS No. 95-94-3

1,2,4,5-Tetrachlorobenzene

Cat. No. B031791
CAS RN: 95-94-3
M. Wt: 215.9 g/mol
InChI Key: JHBKHLUZVFWLAG-UHFFFAOYSA-N
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Patent
US05608135

Procedure details

A flask equipped with a magnetic stir bar and a water cooled condenser with an oil bubbler was charged with 1,2,4,5-tetrachlorobenzene (648 mg, 3.0 mmol), sodium tetrahydridoborate (1135 mg, 30.0 mmol), bis(η5 -cyclopentadienyl)titanium dichloride (75 mg, 0.3 mmol) and 1-methyl-2pyrrolidine (NMP; 30.0 ml). The reaction mixture was heated at 96° C. in an oil bath. After 4.25 hours, lithium chloride (1.09 g, 30.0 mmol) was added. Aliquots were withdrawn by syringe, quenched with water, and extracted with diethyl ether. The ether layer was analyzed with the results shown in the following table. Only trichlorobenzene was produced.
Quantity
648 mg
Type
reactant
Reaction Step One
Quantity
1135 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-methyl-2pyrrolidine
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1Cl.[BH4-].[Na+].[Cl-:13].[Li+]>[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti]Cl>[Cl:8][C:6]1[C:5]([Cl:9])=[C:4]([Cl:13])[CH:3]=[CH:2][CH:7]=1 |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
648 mg
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)Cl
Name
Quantity
1135 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
1-methyl-2pyrrolidine
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
75 mg
Type
catalyst
Smiles
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti]Cl
Step Two
Name
Quantity
1.09 g
Type
reactant
Smiles
[Cl-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
96 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask equipped with a magnetic stir bar and a water cooled condenser with an oil bubbler
CUSTOM
Type
CUSTOM
Details
Aliquots were withdrawn by syringe
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether

Outcomes

Product
Details
Reaction Time
4.25 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.